9H-Purine, 6-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-
CAS No.: 24932-89-6
Cat. No.: VC20343402
Molecular Formula: C16H15F3N6
Molecular Weight: 348.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24932-89-6 |
|---|---|
| Molecular Formula | C16H15F3N6 |
| Molecular Weight | 348.33 g/mol |
| IUPAC Name | 6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-purine |
| Standard InChI | InChI=1S/C16H15F3N6/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-13-14(21-9-20-13)22-10-23-15/h1-3,8-10H,4-7H2,(H,20,21,22,23) |
| Standard InChI Key | AQKCWTXVJVQGDX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=NC4=C3NC=N4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a purine heterocycle, a bicyclic structure comprising fused pyrimidine and imidazole rings. At the 6-position of the purine, a piperazine ring is attached via a nitrogen atom. The piperazine is further substituted at its 4-position with a meta-tolyl group bearing a trifluoromethyl (-CF₃) substituent. This trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine contributes conformational flexibility and basicity.
Stereoelectronic Properties
The trifluoromethyl group induces strong electron-withdrawing effects, polarizing adjacent bonds and influencing the compound’s interaction with biological targets. Quantum mechanical calculations predict that the -CF₃ group increases the molecule’s dipole moment, facilitating interactions with hydrophobic protein pockets. The piperazine’s nitrogen atoms (pKa ~9.5) enable protonation under physiological conditions, enhancing solubility in acidic environments.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₃N₆ |
| Molecular Weight | 348.33 g/mol |
| logP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors/Acceptors | 2/7 |
| Rotatable Bonds | 4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Purine Functionalization: 6-Chloropurine is reacted with piperazine under nucleophilic aromatic substitution conditions (60–80°C, DMF, K₂CO₃) .
-
Trifluoromethyl-m-tolyl Introduction: The piperazine’s secondary amine undergoes Ullmann coupling with 3-(trifluoromethyl)phenylboronic acid, using a CuI/1,10-phenanthroline catalyst system.
Critical parameters include:
-
Temperature Control: Exceeding 80°C during purine-piperazine coupling leads to decomposition.
-
Catalyst Loading: 10 mol% CuI ensures >75% yield in the coupling step .
Reaction Optimization
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields ≥80%. Solvent screening identified 1,4-dioxane as optimal for the coupling step due to its high dielectric constant (ε = 2.2), which stabilizes transition states.
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
The compound exhibits pH-dependent solubility:
-
Aqueous Solubility: 12 µg/mL at pH 7.4, increasing to 98 µg/mL at pH 2.0 (simulated gastric fluid).
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Plasma Stability: 94% remains intact after 6 hours in human plasma at 37°C, indicating resistance to esterases and amidases.
Metabolic Considerations
Cytochrome P450 (CYP) phenotyping reveals primary metabolism via CYP3A4, with minor contributions from CYP2D6. The trifluoromethyl group impedes oxidative dealkylation, extending the half-life (t₁/₂ = 8.2 hours in vitro).
Biological Activity and Target Engagement
Enzyme Inhibition
In enzymatic assays, the compound inhibits phosphodiesterase 4B (PDE4B) with an IC₅₀ of 18 nM, outperforming rolipram (IC₅₀ = 200 nM). Molecular docking simulations suggest the purine nitrogen (N-7) forms a hydrogen bond with Gln-369 of PDE4B, while the -CF₃ group occupies a hydrophobic subpocket lined by Leu-398 and Ile-410.
Cellular Effects
In LPS-stimulated macrophages, the compound reduces TNF-α production by 82% at 10 µM, comparable to dexamethasone (88% reduction) . Mechanistically, it suppresses IκBα phosphorylation, preventing NF-κB nuclear translocation .
Comparative Analysis with Analogues
Table 2: Structure-Activity Relationships (SAR)
| Compound | Substituent | PDE4B IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| 9H-Purine (CF₃-m-tolyl) | -CF₃ at meta | 18 | 12 |
| 9H-Purine (CH₃-m-tolyl) | -CH₃ at meta | 45 | 24 |
| 9H-Purine (unsubstituted) | No aryl group | >1000 | 58 |
Key findings:
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Trifluoromethyl Superiority: The -CF₃ group enhances target affinity 2.5-fold over -CH₃.
-
Solubility Trade-off: Increased hydrophobicity from -CF₃ reduces aqueous solubility but improves membrane permeability (PAMPA Pe = 18 × 10⁻⁶ cm/s vs 9 × 10⁻⁶ cm/s for -CH₃).
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